2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Overview
Description
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tandem One-Pot Synthesis
This compound is involved in the synthesis of 2-arylcinnolin-6(2H)-one derivatives via tandem annulation. This process utilizes different heating modes, such as conventional heating, ultrasound, and microwave irradiation, demonstrating the compound's versatility in synthetic organic chemistry. The optimization of the annulation process and the establishment of the annulated structures were thoroughly investigated, highlighting the compound's role in advancing synthetic methodologies (H. Al-Matar, K. Dawood, & W. M. Tohamy, 2018).
Electrochemistry Study
The electrochemical properties of 6-methyl-5,6,7,8-tetrahydropterin, a related compound, have been studied, providing insights into the redox behavior and potential applications of similar compounds in biochemical and electrochemical fields. This research contributes to understanding the electrooxidation mechanisms and the chemical stability of such compounds under various conditions (Lionel G. Karber & G. Dryhurst, 1982).
Synthesis of Amino Acid Derivatives
The compound has been utilized in the synthesis of novel amino acid derivatives, demonstrating its importance in the development of new molecules with potential biological activities. This research explores the compound's reactivity and its application in creating structurally diverse and biologically significant molecules (R. Enes, A. Tomé, & J. Cavaleiro, 2005).
Anti-Inflammatory Activity Study
Research on related compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, has shown significant anti-inflammatory activity. This suggests that compounds within this chemical class, including "2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one," could possess similar biological properties and potential therapeutic applications (Osarumwense Peter Osarodion, 2020).
Mechanism of Action
Mode of Action
The mode of action of 2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be investigated.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12/h7-8H,2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBRBTXDCZDMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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